molecular formula C19H27NO3 B2951654 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid CAS No. 861207-57-0

3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid

Cat. No.: B2951654
CAS No.: 861207-57-0
M. Wt: 317.429
InChI Key: QLDYPMONFFZHEJ-UHFFFAOYSA-N
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Description

3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexylcarbonyl group, an isopropylphenyl group, and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid typically involves multi-step organic reactions. One common approach is the reaction of cyclohexanone with an appropriate amine to form the cyclohexylcarbonyl group, followed by the introduction of the isopropylphenyl group through a Friedel-Crafts acylation reaction. The final step involves the incorporation of the propanoic acid moiety.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Advanced purification techniques, such as recrystallization or chromatography, are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Generation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid is studied for its potential biological activity. It may serve as a lead compound for developing new drugs or bioactive molecules.

Medicine: The compound has shown promise in medicinal chemistry, where it is investigated for its therapeutic properties. It may be used in the development of new pharmaceuticals targeting various diseases.

Industry: In the industrial sector, this compound can be utilized in the production of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid exerts its effects involves its interaction with specific molecular targets and pathways. The cyclohexylcarbonyl group may interact with enzymes or receptors, leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

  • 3-[(Cyclohexylcarbonyl)amino]benzoic acid: Similar structure but lacks the isopropylphenyl group.

  • 3-(4-isopropylphenyl)propanoic acid: Lacks the cyclohexylcarbonyl group.

Uniqueness: 3-[(Cyclohexylcarbonyl)amino]-3-(4-isopropylphenyl)propanoic acid is unique due to the combination of the cyclohexylcarbonyl and isopropylphenyl groups, which confer distinct chemical and biological properties compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound for research and development.

Properties

IUPAC Name

3-(cyclohexanecarbonylamino)-3-(4-propan-2-ylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-13(2)14-8-10-15(11-9-14)17(12-18(21)22)20-19(23)16-6-4-3-5-7-16/h8-11,13,16-17H,3-7,12H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLDYPMONFFZHEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(CC(=O)O)NC(=O)C2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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